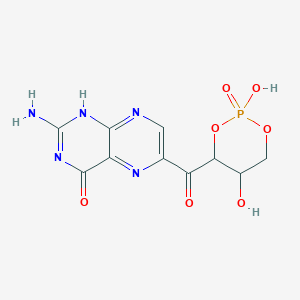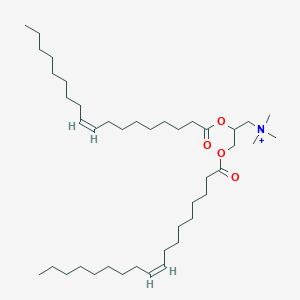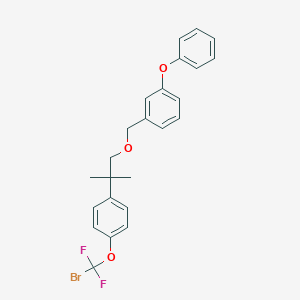
Actinoplanone F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Actinoplanone F is a natural product that was first isolated from Actinoplanes sp. in 1991. It belongs to the family of polyketides, which are a class of organic compounds that are synthesized by the enzymatic condensation of acyl-CoA thioesters. Actinoplanone F has been found to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Applications De Recherche Scientifique
Actinoplanone F has been studied extensively for its biological activities. It has been found to possess antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Actinoplanone F has also been shown to have antifungal activity against several fungal species, including Candida albicans. In addition, Actinoplanone F has been found to have antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mécanisme D'action
The mechanism of action of Actinoplanone F is not fully understood. However, it is believed that Actinoplanone F works by disrupting the cell membrane of bacteria and fungi. This disrupts the cell membrane integrity and leads to cell death. In addition, Actinoplanone F has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Effets Biochimiques Et Physiologiques
Actinoplanone F has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and tyrosinase. Actinoplanone F has also been found to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. In addition, Actinoplanone F has been found to have anti-inflammatory activity, which may be beneficial in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Actinoplanone F has several advantages and limitations for lab experiments. One advantage is that it is a natural product, which makes it more biologically relevant than synthetic compounds. In addition, Actinoplanone F has a wide range of biological activities, which makes it useful for studying various biological processes. However, Actinoplanone F is difficult to synthesize, which limits its availability for lab experiments. In addition, Actinoplanone F is expensive, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for Actinoplanone F research. One direction is to study the mechanism of action of Actinoplanone F in more detail. This may lead to the development of new antibiotics, antifungal agents, and anticancer drugs. Another direction is to study the structure-activity relationship of Actinoplanone F, which may lead to the development of more potent and selective analogs. Finally, Actinoplanone F may be studied for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease, based on its inhibitory activity against acetylcholinesterase.
Méthodes De Synthèse
Actinoplanone F is a complex natural product that is difficult to synthesize. The most common method for synthesizing Actinoplanone F is through fermentation of Actinoplanes sp. The fermentation process involves growing the bacteria in a nutrient-rich medium under controlled conditions. The Actinoplanone F is then extracted from the bacterial culture using various extraction techniques.
Propriétés
Numéro CAS |
116200-79-4 |
|---|---|
Nom du produit |
Actinoplanone F |
Formule moléculaire |
C32H29ClN2O11 |
Poids moléculaire |
653 g/mol |
Nom IUPAC |
8-chloro-3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-6-[(E)-3-oxobutan-2-ylideneamino]-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),7,10,17,20(25),27-octaene-5,26-dione |
InChI |
InChI=1S/C32H29ClN2O11/c1-10(12(3)36)34-35-11(2)24(33)14-6-13-7-17-20-22(18(13)25(38)19(14)32(35)41)27(40)23-26(39)21-16(42-4)8-15(37)28(43-5)30(21)46-31(23)29(20)45-9-44-17/h6,15-17,28,37-38,40H,7-9H2,1-5H3/b34-10+ |
Clé InChI |
AHUILBBVEGTTTO-BENRWUELSA-N |
SMILES isomérique |
CC1=C(C2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1N/C(=C(/C)\O)/C)Cl |
SMILES |
CC1=C(C2=C(C(=C3C(=C2)CC4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C(CC(C7OC)O)OC)O)O)C(=O)N1N=C(C)C(=O)C)Cl |
SMILES canonique |
CC1=C(C2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1NC(=C(C)O)C)Cl |
Synonymes |
Actinoplanone F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole](/img/structure/B54204.png)
![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)
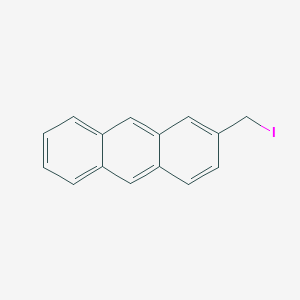
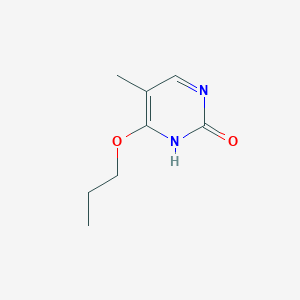
![Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B54211.png)
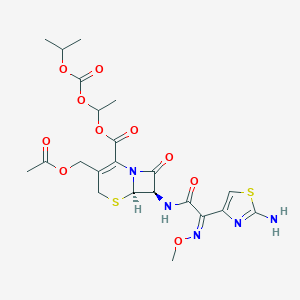
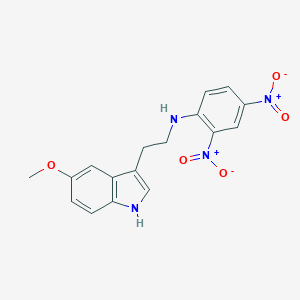
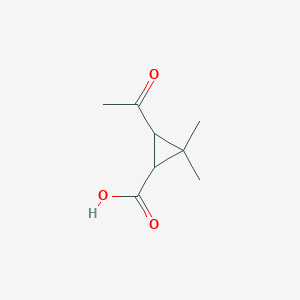
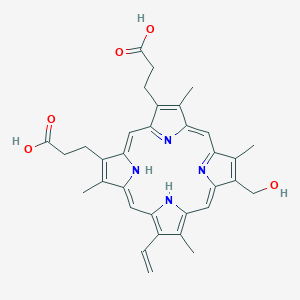
![1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B54220.png)
![Benzamide, N-[2-(acetyloxy)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B54221.png)
